Trifluoromethylpyridines and its derivatives have found applications in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests . Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .
2-Chloro-5-trimethylsilanylethynyl-pyridine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a chloro group and a trimethylsilanylethynyl moiety. The molecular formula for this compound is C${10}$H${12}$ClN, and its molecular weight is approximately 185.66 g/mol. The presence of the trimethylsilanylethynyl group enhances its reactivity and potential applications in various
The synthesis of 2-chloro-5-trimethylsilanylethynyl-pyridine typically involves:
The unique properties of 2-chloro-5-trimethylsilanylethynyl-pyridine make it valuable in various fields:
Interaction studies involving 2-chloro-5-trimethylsilanylethynyl-pyridine focus on its reactivity with biological macromolecules and its role as a ligand in receptor systems. These studies help elucidate its mechanism of action and potential therapeutic effects. Further research is needed to fully understand its interactions within biological systems and its efficacy as a drug candidate.
Several compounds share structural similarities with 2-chloro-5-trimethylsilanylethynyl-pyridine. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2-Chloro-5-methylpyridine | Contains a methyl group instead of trimethylsilanylethynyl | Simpler structure; less steric hindrance |
3-Chloro-5-trimethylsilanylethynylpyridine | Different position for chloro substitution | May exhibit different reactivity patterns |
2-Chloro-5-(chloromethyl)pyridine | Contains chloromethyl instead of trimethylsilanylethynyl | Increased electrophilicity due to multiple halogens |
These comparisons highlight the unique features of 2-chloro-5-trimethylsilanylethynyl-pyridine, particularly its enhanced reactivity due to the bulky trimethylsilanylethynyl group, which may influence its behavior in